

How does human Galanin compare to rat/mouse Galanin (1-29)?

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Compound of Interest

Compound Name: Galanin (1-29) (rat, mouse)

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A Comparative Guide to Human and Rodent Galanin (1-29)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of human Galanin and its rodent (rat/mouse) counterpart, focusing on their structure, receptor binding affinities, and functional activities. The information presented is intended to assist researchers in selecting the appropriate peptide for their studies and in the development of novel therapeutics targeting the galanin system.

Structural Comparison: A Tale of Two Peptides

Galanin is a neuropeptide involved in a wide array of physiological processes. While highly conserved across species, there are key structural differences between the human and rodent forms. Human galanin is a 30-amino acid, non-amidated peptide, whereas rat and mouse galanin consists of 29 amino acids with a C-terminal amidation.

Table 1: Amino Acid Sequence Comparison of Human and Rat/Mouse Galanin

Species	Amino Acid Sequence	Length	C-terminal Modification
Human	GWTLNSAGYLLGPH AVGNHRSFSDKNGL TS	30	None
Rat/Mouse	GWTLNSAGYLLGPH AIDNHRSFSDKHGLT	29	Amidation

Differences in the amino acid sequence are highlighted in bold.

Functional Comparison: Receptor Binding and Activation

Galanin exerts its effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3. The subtle differences in the amino acid sequences of human and rodent galanin can lead to variations in their binding affinities and functional potencies at these receptors.

While a comprehensive head-to-head comparison in a single study is not readily available in the published literature, data compiled from various sources provide insights into their relative activities.

Table 2: Comparative Binding Affinities (Kd/Ki/IC50 in nM) of Human vs. Rat/Mouse Galanin at Galanin Receptors

Ligand	Receptor Subtype	Binding Affinity (nM)	Reference
Human Galanin	Human GalR2	Kd = 0.3	[1]
Human Galanin	Human GalR3	IC50 = 75	[1]
Porcine Galanin*	Human GalR3	IC50 = 12	[1]
Rat Galanin	Rat GalR3	Kd = 0.98	[2]
Rat Galanin	Human GalR3	Lower affinity than porcine/rat galanin	[2]
Human Galanin	Human GalR3	Lower affinity than porcine/rat galanin	

Porcine galanin is often used as a reference and is identical to rat/mouse galanin.

Note: Direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions. However, the rank order of potency within a single study is a reliable indicator of relative affinity. From the available data, it appears that human galanin may have a lower affinity for GalR3 compared to its rodent/porcine counterpart.

Signaling Pathways

The activation of GalR1, GalR2, and GalR3 initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of galanin receptor activation.



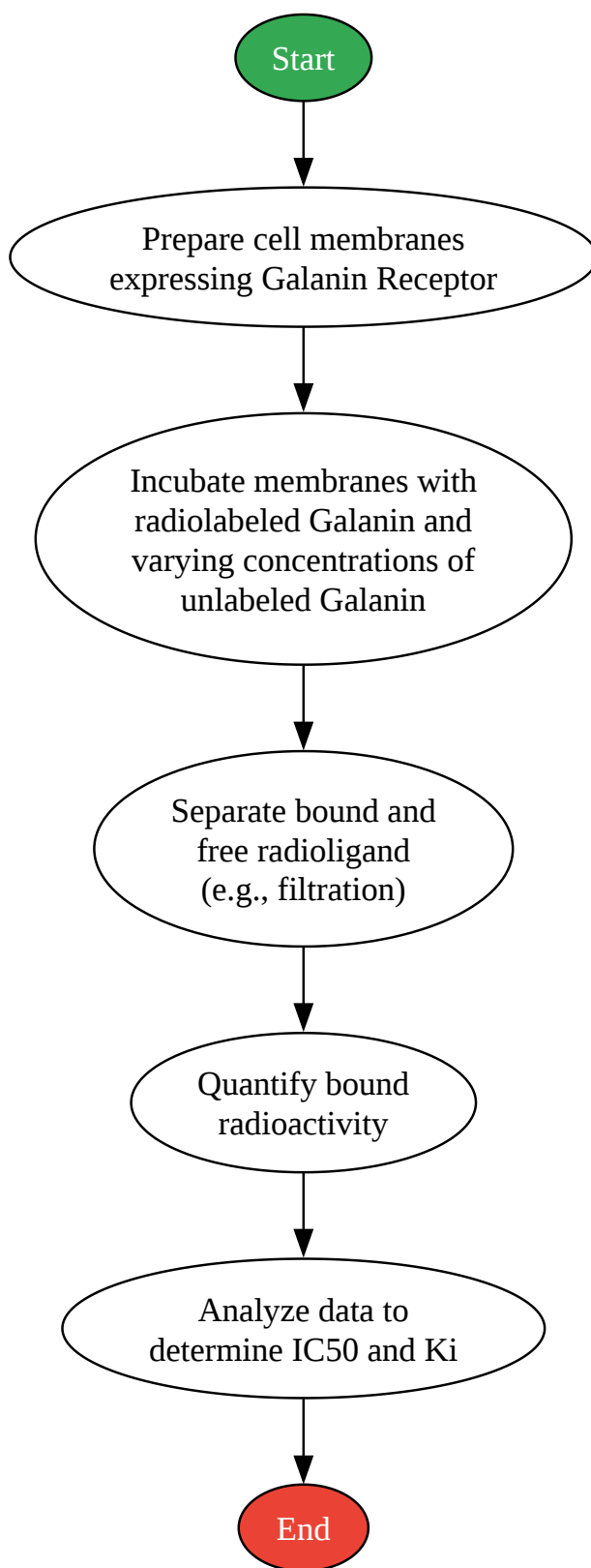
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Experimental Protocols

The following are generalized protocols for key experiments used to characterize the binding and function of galanin peptides.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (K_i) of unlabeled galanin peptides by measuring their ability to compete with a radiolabeled galanin for binding to the receptor.



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Detailed Steps:

- Membrane Preparation:
 - Culture cells stably or transiently expressing the galanin receptor of interest (GalR1, GalR2, or GalR3).
 - Harvest the cells and homogenize them in a cold buffer.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash the membrane pellet and resuspend it in a binding buffer.
 - Determine the protein concentration of the membrane preparation.
- Binding Assay:
 - In a multi-well plate, add a fixed amount of cell membrane preparation to each well.
 - Add a constant concentration of radiolabeled galanin (e.g., 125I-galanin).
 - Add increasing concentrations of the unlabeled competitor galanin (human or rat/mouse).
 - Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
- Separation and Quantification:
 - Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
 - Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
 - Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled competitor.
 - Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

- Calculate the K_i value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of galanin to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger. It is particularly useful for assessing the function of Gi/o-coupled receptors like GalR1 and GalR3.

Detailed Steps:

- Cell Culture and Plating:
 - Culture cells expressing the galanin receptor of interest (GalR1 or GalR3).
 - Plate the cells in a multi-well plate and allow them to adhere overnight.
- Assay Procedure:
 - Wash the cells with a suitable buffer.
 - Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
 - Add increasing concentrations of galanin (human or rat/mouse) to the wells.
 - Stimulate the cells with forskolin to increase basal cAMP levels.
 - Incubate for a specific time at a controlled temperature.
- cAMP Quantification:
 - Lyse the cells to release intracellular cAMP.
 - Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
- Data Analysis:
 - Plot the cAMP concentration as a function of the log concentration of galanin.

- Determine the EC50 value (the concentration of galanin that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

Inositol Phosphate (IP) Accumulation Assay

This assay is used to measure the functional activity of Gq/11-coupled receptors like GalR2 by quantifying the production of inositol phosphates, another important second messenger.

Detailed Steps:

- Cell Culture and Labeling:
 - Culture cells expressing GalR2.
 - Label the cells by incubating them overnight with myo-[3H]inositol, which is incorporated into the cell membrane phospholipids.
- Assay Procedure:
 - Wash the cells to remove unincorporated [3H]inositol.
 - Pre-incubate the cells with lithium chloride (LiCl) to inhibit the degradation of inositol monophosphates.
 - Add increasing concentrations of galanin (human or rat/mouse) to the wells.
 - Incubate for a specific time to allow for IP accumulation.
- IP Extraction and Quantification:
 - Stop the reaction by adding a cold acid solution (e.g., perchloric acid).
 - Separate the total inositol phosphates from the free [3H]inositol using anion-exchange chromatography.
 - Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
- Data Analysis:

- Plot the amount of [3H]inositol phosphates accumulated as a function of the log concentration of galanin.
- Determine the EC50 value (the concentration of galanin that produces 50% of the maximal IP accumulation).

Conclusion

The choice between human and rodent galanin for research purposes should be guided by the specific experimental context, including the species of the receptor being studied and the desired pharmacological profile. While structurally and functionally similar, the observed differences in amino acid sequence and receptor affinity, particularly at GalR3, highlight the importance of using species-matched ligands and receptors whenever possible to ensure the most physiologically relevant results. Further head-to-head comparative studies are warranted to fully elucidate the pharmacological nuances between these two important neuropeptides.

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